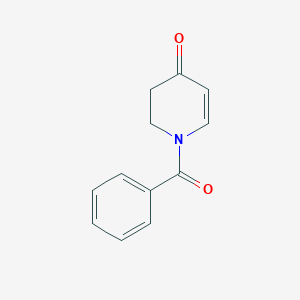

1-Benzoyl-2,3-dihydropyridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzoyl-2,3-dihydropyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-6,8H,7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBVJKJZVSIXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=CC1=O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509979 | |

| Record name | 1-Benzoyl-2,3-dihydropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59181-35-0 | |

| Record name | 1-Benzoyl-2,3-dihydropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Benzoyl 2,3 Dihydropyridin 4 1h One and Analogous Systems

Direct Synthetic Routes to 1-Benzoyl-2,3-dihydropyridin-4(1H)-one

The most straightforward approach to synthesizing 1-benzoyl-2,3-dihydropyridin-4(1H)-one involves a two-step process: the initial synthesis of the core heterocyclic precursor, 2,3-dihydropyridin-4(1H)-one, followed by the benzoylation of the nitrogen atom.

Synthesis of Key Precursors (e.g., 2,3-Dihydropyridin-4(1H)-one)

The 2,3-dihydropyridin-4(1H)-one scaffold is a versatile intermediate. Several methods have been established for its synthesis, each offering distinct advantages in terms of substrate scope and reaction conditions.

Aza-Diels-Alder Reaction: This cycloaddition reaction is a powerful tool for constructing the dihydropyridinone ring. For instance, the reaction between Danishefsky's diene and imines, catalyzed by Lewis acids like copper(II) triflate, proceeds smoothly in an acidic aqueous medium to afford 2,3-dihydro-4-pyridones in excellent yields.

Gold-Catalyzed Cyclization: An efficient method involves the gold-catalyzed cyclization of β-amino-ynone intermediates. This strategy allows for a rapid and efficient one-step synthesis of the dihydropyridone core.

Enantiospecific Synthesis from Amino Acids: Chiral dihydropyridinones can be synthesized from amino acids via a gold-catalyzed strategy that provides excellent stereocontrol during the cyclization step, opening pathways to enantiomerically pure piperidine (B6355638) derivatives.

Benzoylation Reaction Conditions and Mechanisms

The final step in the direct synthesis is the introduction of the benzoyl group onto the nitrogen atom of the 2,3-dihydropyridin-4(1H)-one ring. This is typically achieved through N-acylation.

The mechanism for N-benzoylation involves the nucleophilic attack of the nitrogen atom of the dihydropyridinone on the electrophilic carbonyl carbon of a benzoylating agent. A base is generally required to neutralize the acidic byproduct.

Common Benzoylating Agents and Conditions:

Benzoyl Chloride: The most common method involves reacting the precursor with benzoyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to scavenge the hydrochloric acid generated during the reaction.

1-Benzoylimidazole: A milder alternative to acyl halides is 1-benzoylimidazole. This reagent can be used with an organobase catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds via transacylation under basic conditions, often favored for substrates sensitive to harsh acidic conditions. mdpi.com The proposed mechanism involves the formation of a hydrogen bond between the N-H of the substrate and the base, which enhances the nucleophilicity of the nitrogen for attack on the 1-benzoylimidazole. mdpi.com

Table 1: Benzoylation Reagents and Conditions

| Reagent | Catalyst/Base | Key Features |

|---|---|---|

| Benzoyl Chloride | Pyridine, Triethylamine | Common, high-yielding, generates HCl byproduct. |

| 1-Benzoylimidazole | DBU | Milder conditions, suitable for sensitive substrates. mdpi.com |

| Imidazolium-supported N-benzoyl benzotriazole | DMAP, K2CO3 | Can be used in aqueous media, recoverable reagent. rsc.org |

General Methodologies for Dihydropyridinone Synthesis in Academic Research

Beyond the direct synthesis of the title compound, a wide array of methodologies have been developed for constructing the dihydropyridinone core and its analogs, often focusing on efficiency, diversity, and sustainability.

Multicomponent Reaction Protocols (e.g., Biginelli Reaction Analogs, One-Pot Syntheses)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials.

Biginelli Reaction and its Analogs: The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) under acidic catalysis. organic-chemistry.orgwikipedia.org This reaction has been extensively modified to create a diverse library of related heterocyclic structures. beilstein-journals.orgmdpi.comnih.gov While the classic reaction yields dihydropyrimidinones, analogous strategies can be envisioned for dihydropyridinones by modifying the reactants. The reaction mechanism is believed to proceed through an iminium intermediate formed from the aldehyde and urea, which then undergoes nucleophilic addition by the ketoester enol, followed by cyclization and dehydration. organic-chemistry.orgwikipedia.org Various catalysts, including Lewis acids like Yb(OTf)₃ and heterogeneous catalysts, have been employed to improve yields and reaction conditions. organic-chemistry.orgnih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: Another foundational MCR is the Hantzsch synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. frontiersin.org This one-pot reaction is a cornerstone for producing 1,4-dihydropyridines, which are structurally related to dihydropyridinones. Numerous modern variations exist that use diverse catalysts and conditions to improve efficiency and environmental friendliness. scirp.orgias.ac.in

Cyclization and Annulation Strategies

Cyclization and annulation reactions are fundamental strategies for building ring systems from acyclic or simpler cyclic precursors.

NBS-Induced Cyclization: N-Bromosuccinimide (NBS) is a versatile reagent commonly used for allylic bromination. However, it can also act as a bromonium source to initiate cyclization reactions. In a relevant example, NBS mediates the cyclization of 2′-alkynylaryl-2-ethylamines to form 1-bromomethylene-tetrahydroisoquinolines. researchgate.net This occurs via the activation of the alkyne by NBS, forming a bromonium ion intermediate, which is then attacked intramolecularly by the amine nucleophile. A similar strategy could be applied to synthesize dihydropyridinones from suitably designed acyclic precursors containing a nucleophile and an alkene or alkyne moiety.

Annulation Reactions: Annulation refers to the formation of a new ring onto a pre-existing molecule. Various annulation strategies are employed for dihydropyridinone synthesis.

[4+2] Annulation: Asymmetric [4+2] annulation reactions of saccharine-derived azadienes and α-diazoketones, catalyzed by N-heterocyclic carbenes (NHCs), can produce sultam-fused dihydropyridinones with excellent stereoselectivity. researchgate.net

[3+3] Annulation: A novel organocatalytic one-pot approach utilizes a [3+3] annulation reaction between in situ-generated α,β-unsaturated acylazoliums and 4-dimethylaminopyridinium salts to access highly functionalized dihydropyridin-2-ones. rsc.org

Iodine-Mediated Annulation: Molecular iodine can mediate the annulation of N-cyclopropyl enamines to produce 1,4-dihydropyridine (B1200194) derivatives under mild, transition-metal-free conditions. nih.govresearchgate.net

Green Chemistry Principles in Dihydropyridinone Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of dihydropyridinones has benefited significantly from the application of green chemistry principles, which aim to reduce waste, energy consumption, and the use of hazardous materials.

Use of Green Solvents: Many protocols now favor environmentally benign solvents. Catalyst-free, four-component reactions under ultrasonic irradiation have been successfully carried out in aqueous ethanol (B145695) to produce dihydropyridines. rsc.org "On-water" synthesis, which uses water as the reaction medium, has also been developed for the Hantzsch reaction, offering an exceptionally eco-friendly approach. nih.gov

Solvent-Free Conditions: Eliminating the solvent entirely is a key goal of green chemistry. The Biginelli reaction, for example, can be performed efficiently under solvent-free conditions using recyclable heterogeneous catalysts like silicotungstic acid supported on Amberlyst-15. nih.gov Microwave irradiation is another technique used to promote solvent-free reactions. nih.gov

Recyclable and Sustainable Catalysts: The development of catalysts that can be easily recovered and reused is crucial. Examples include magnetic nanocatalysts, cobalt carbon nanotubes, and various silica- and zirconium-based heterogeneous systems, which have been applied to the synthesis of dihydropyridines. frontiersin.orgresearchgate.net These catalysts often allow for mild reaction conditions, short reaction times, and high yields while minimizing waste. frontiersin.org

Table 2: Green Chemistry Approaches in Dihydropyridinone/Dihydropyridine Synthesis

| Principle | Methodology | Example | Reference |

|---|---|---|---|

| Alternative Energy Sources | Ultrasonic Irradiation | Four-component synthesis of 1,4-dihydropyridines. | rsc.org |

| Microwave Irradiation | Biginelli-like reaction under solvent-free conditions. | nih.gov | |

| Benign Solvents | "On-Water" Synthesis | Catalyst-free Hantzsch dihydropyridine synthesis. | nih.gov |

| Solvent-Free Reactions | Heterogeneous Catalysis | Biginelli reaction with a supported heteropoly acid. | nih.gov |

| Recyclable Catalysts | Magnetic Nanocatalysts | One-pot Hantzsch reaction. | frontiersin.org |

| Cobalt Carbon Nanotubes | Synthesis of 1,4-dihydropyridines. | researchgate.net |

Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure dihydropyridinone scaffolds is of significant interest due to the distinct biological activities often exhibited by different stereoisomers. Asymmetric synthesis methodologies provide pathways to access these chiral molecules with high levels of stereocontrol.

One effective strategy involves the use of chiral auxiliaries. A concise, convergent asymmetric synthesis of a 4-substituted-1,4-dihydropyridine was achieved through a key stereoselective Michael addition. researchgate.net In this approach, the t-butyl ester of L-valine serves as a chiral auxiliary to guide the addition of a vinylogous amide to an α,β-unsaturated ketone, achieving excellent enantiomeric excess (>95% ee). researchgate.net This method provides an economical route to optically pure dihydropyridine derivatives. researchgate.net

Organocatalysis presents another powerful tool for the asymmetric construction of these heterocycles. A one-pot reaction combining α,β-unsaturated aldehydes, β-dicarbonyl compounds (like β-diketones or β-ketoesters), and primary amines can yield optically active 2,3-substituted 1,4-dihydropyridines. researchgate.net This approach, utilizing asymmetric organocatalysis, can achieve enantioselectivities up to 95% ee. researchgate.net Furthermore, N-heterocyclic carbene (NHC) catalysis has been successfully employed in the asymmetric synthesis of related fused heterocyclic systems, such as chiral pyrazolo[3,4-b]pyridin-6-ones. This method proceeds via an oxidative [3 + 3] annulation of enals with pyrazol-5-amines, delivering products in high yields and excellent enantioselectivities under mild conditions. rsc.org

A Michael/proton transfer/lactamization cascade reaction has also been reported for the asymmetric synthesis of optically active 3,4-dihydropyridin-2-ones, further expanding the toolkit for accessing these valuable chiral building blocks. semanticscholar.org

Chemoenzymatic Synthetic Approaches

Chemoenzymatic strategies merge the efficiency of chemical synthesis with the high selectivity of biological catalysts, such as enzymes, to produce enantiopure compounds. These approaches are particularly valuable for the kinetic resolution of racemic mixtures of dihydropyridinone analogs.

Lipases are a class of enzymes commonly employed for their ability to catalyze enantioselective hydrolysis of esters. In the context of dihydropyridine systems, research has demonstrated the utility of this method. For instance, the racemic 2-(1,3-dioxaphosphorinan-2-yl)-1,4-DHP-3-carboxylate was subjected to hydrolysis by Lipase AH. wur.nl The enzyme selectively hydrolyzed one enantiomer, resulting in a moderate enantioselectivity for the separation of the carboxylic acid ((S)-enantiomer) and the remaining unreacted ester ((R)-enantiomer). wur.nl This process exemplifies a classic kinetic resolution where the enzyme's stereopreference allows for the isolation of both enantiomers from a racemic starting material.

This approach highlights the potential of biocatalysis to access optically active dihydropyridine derivatives that can be challenging to obtain through purely chemical asymmetric methods.

Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) are highly efficient processes that allow for the construction of complex molecular scaffolds from three or more simple starting materials in a single synthetic operation. nih.govmdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. mdpi.com

A notable application of this strategy is a highly diastereoselective four-component reaction (4CR) that yields multifunctionalized 3-isocyano-3,4-dihydro-2-pyridones. uu.nlresearchgate.net This reaction combines a phosphonate, a nitrile, an aldehyde, and an isocyanoacetate. researchgate.net The key step in the mechanism involves the in situ generation of a 1-azadiene intermediate, which is then trapped by the isocyanoacetate to form the dihydropyridone ring. uu.nlresearchgate.net The resulting products, which contain an isocyano substituent, are novel and offer significant potential for further chemical modifications, such as subsequent Passerini or Ugi reactions, to create even more complex structures. uu.nl

The versatility of this MCR allows for variation in each of the four starting components, leading to a diverse range of dihydropyridone products.

Table 1: Examples of Diastereoselective Four-Component Synthesis of Dihydropyridones

Data is illustrative and based on findings reported in the literature. uu.nl

Advanced Synthetic Transformations Involving Analogous Systems

Acyl Radical Generation and Applications

N-Acyl-1,4-dihydropyridines, which are structural analogs of 1-benzoyl-2,3-dihydropyridin-4(1H)-one, have emerged as versatile precursors for the generation of acyl radicals. mdpi.com Acyl radicals are highly reactive intermediates that can participate in a wide array of useful chemical transformations. nih.gov

The generation of acyl radicals from these dihydropyridine systems can be achieved under mild conditions. One method involves the direct visible light irradiation of the N-acyl-1,4-dihydropyridine, which leads to homolytic cleavage of the N-acyl bond, producing an acyl radical and a dihydropyridinyl radical. mdpi.com Alternatively, single-electron oxidation of the dihydropyridine ring can trigger the release of the acyl radical. This can be accomplished using chemical oxidants, such as a KBrO₃/CoCl₂ system, or through photoredox catalysis. mdpi.com These methods provide a reliable and operationally simple way to access acyl radicals from stable, easy-to-handle precursors. mdpi.com

The generated acyl radicals can be used in various applications, including radical-polar crossover reactions for the synthesis of complex structures like cyclopropanes and in the functionalization of N-heteroarenes. mdpi.com

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late point in a synthetic sequence, typically on a complex, drug-like molecule. wikipedia.orgnih.gov This strategy is highly valuable in medicinal chemistry as it allows for the rapid diversification of lead compounds to explore structure-activity relationships without the need for lengthy de novo synthesis. nih.govresearchgate.net

The acyl radical chemistry of N-acyl-dihydropyridine systems provides a powerful platform for LSF. mdpi.com The acyl radicals generated from these precursors can be used to acylate other complex molecules in a targeted manner. A key advantage of radical-based LSF is the potential for high functional group tolerance, a necessity when working with intricate substrates. nih.gov For example, N-acyl-1,4-dihydropyridines have been employed in the C4-selective late-stage functionalization of pharmaceutically relevant substrates. mdpi.com The process relies on an electron transfer from the dihydropyridine to an N-aminopyridinium salt, which initiates a radical chain pathway for the functionalization. mdpi.com The development of such LSF methodologies enables the efficient optimization of drug candidates and the exploration of novel chemical space. nih.govresearchgate.net

Table 2: List of Mentioned Compounds

Spectroscopic and Analytical Characterization Methodologies in Dihydropyridinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of dihydropyridinone derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the core structure and the benzoyl substituent.

In the ¹H NMR spectrum of related 2,3-dihydro-4-pyridinones, characteristic signals are expected for the protons of the dihydropyridinone ring. researchgate.net For instance, the protons on the C-3 position, adjacent to the carbonyl group, typically appear as a multiplet, often a doublet of doublets, due to geminal and vicinal coupling. researchgate.net The protons at the C-2 position, adjacent to the nitrogen atom, would also exhibit distinct chemical shifts and coupling patterns. The vinylic proton at C-5 would likely appear as a singlet. researchgate.net The protons of the benzoyl group would be observed in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. Key resonances would include those for the two carbonyl carbons (the ketone at C-4 and the amide carbonyl of the benzoyl group), the olefinic carbons of the dihydropyridinone ring, the aliphatic carbons at C-2 and C-3, and the aromatic carbons of the benzoyl group. rsc.org For example, in a related benzoyl-pyrrolidone derivative, the benzoyl carbonyl and amide carbonyl carbons were observed at 191.4 ppm and 162.8 ppm, respectively. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data is predictive and based on the analysis of similar structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H₂ | ~3.6-3.8 | ~45-50 |

| C3-H₂ | ~2.7-2.9 | ~35-40 |

| C4=O | - | ~190-195 |

| C5-H | ~5.1-5.3 | ~100-105 |

| C6 | - | ~150-155 |

| Benzoyl C=O | - | ~165-170 |

| Benzoyl Ar-H | ~7.4-7.8 | ~128-135 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 1-Benzoyl-2,3-dihydropyridin-4(1H)-one, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. Specifically, two distinct C=O stretching bands are expected: one for the ketone carbonyl within the dihydropyridinone ring and another for the amide carbonyl of the N-benzoyl group. The ketone C=O stretch in similar cyclic systems typically appears in the range of 1650-1725 cm⁻¹. The amide C=O stretch is generally observed around 1630-1680 cm⁻¹. Additionally, C-N stretching vibrations and aromatic C=C stretching bands from the benzoyl group would be present. nih.gov

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide C=O Stretch | ~1650-1680 | Strong |

| Ketone C=O Stretch | ~1690-1715 | Strong |

| Aromatic C=C Stretch | ~1580-1600 | Medium-Weak |

| C-N Stretch | ~1250-1350 | Medium |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. The molecular formula for 1-Benzoyl-2,3-dihydropyridin-4(1H)-one is C₁₂H₁₁NO₂. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of 201.22 g/mol . nih.govherts.ac.uk High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural insights. For N-benzoyl derivatives, a characteristic fragmentation is the cleavage of the bond between the nitrogen and the benzoyl group, leading to the formation of a benzoyl cation (m/z 105). Other fragmentation pathways may involve the loss of CO or cleavage of the dihydropyridinone ring.

Interactive Data Table: Key Mass Spectrometry Fragments

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Structure |

| [M]⁺ | 201 | Molecular Ion (C₁₂H₁₁NO₂) |

| [M - CO]⁺ | 173 | Loss of carbon monoxide |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. researchgate.net This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. For C₁₂H₁₁NO₂, the theoretical elemental composition can be calculated and compared with experimentally determined values to verify the purity and identity of the compound.

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 12 | 144.12 | 71.63% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 5.52% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.96% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.91% |

| Total | 201.24 | 100.00% |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.netmdpi.com For 1-Benzoyl-2,3-dihydropyridin-4(1H)-one, an X-ray crystal structure would confirm the planarity of the dihydropyridinone ring, the conformation of the benzoyl group relative to the ring, and any intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. nih.gov The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the solid-state structure. mdpi.com

Theoretical and Computational Chemistry Studies of Dihydropyridinone Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of electron distribution and energy levels within a molecule. These methods are crucial for predicting the geometry, stability, and reactivity of complex organic structures like 1-Benzoyl-2,3-dihydropyridin-4(1H)-one.

Density Functional Theory (DFT) has become a powerful and widely used method for investigating the structural and electronic properties of organic compounds. nih.govmdpi.com DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6–311G(d,p), are employed to determine the optimized molecular geometry in the gas phase. nih.gov These theoretical structures can then be compared with experimental data obtained from X-ray crystallography to validate the computational model. nih.gov

DFT is used to calculate various molecular properties, including bond lengths, bond angles, and dihedral angles. For related heterocyclic systems, studies have shown a good correlation between DFT-calculated values and those determined experimentally. researchgate.net The theory also allows for the calculation of vibrational frequencies (FT-IR and Raman), which, when compared with experimental spectra, provides further confirmation of the molecular structure. nih.govresearchgate.net In the context of 1-Benzoyl-2,3-dihydropyridin-4(1H)-one, DFT would be applied to predict its most stable three-dimensional structure and analyze the electronic effects of the benzoyl substituent on the dihydropyridinone ring.

Table 1: Representative Calculated Geometrical Parameters for a Dihydropyridinone-like System using DFT

| Parameter | Calculated Value (B3LYP) |

|---|---|

| C=O Bond Length | ~1.23 Å |

| N-C(aromatic) Bond Length | ~1.40 Å |

| C-N-C Bond Angle | ~118° |

| Dihedral Angle (Ring-Substituent) | Varies based on conformation |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of the HOMO is associated with the molecule's nucleophilicity or basicity, whereas the LUMO's energy relates to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comrsc.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For a molecule like 1-Benzoyl-2,3-dihydropyridin-4(1H)-one, FMO analysis can identify the regions of the molecule most likely to participate in electrophilic or nucleophilic attacks. For instance, in a related chalcone, the calculated HOMO–LUMO energy gap was found to be 4.0319 eV. nih.gov

Table 2: Frontier Molecular Orbital Energies from a Representative Chalcone Calculation

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.215 |

| LUMO | -2.183 |

| Energy Gap (ΔE) | 4.032 |

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be derived. These parameters, including electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S), provide quantitative measures of a molecule's reactivity and stability. nih.govresearchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness, indicating a higher reactivity.

These quantum chemical parameters are valuable for predicting the chemical behavior of molecules like 1-Benzoyl-2,3-dihydropyridin-4(1H)-one in various chemical reactions. nih.gov

Table 3: Calculated Global Reactivity Descriptors for a Chalcone Derivative

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.199 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.016 |

| Global Softness (S) | 1/(2η) | 0.248 |

| Chemical Potential (μ) | -χ | -4.199 |

Conformational Analysis and Stereochemical Investigations

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules, which in turn governs their biological activity and physical properties. For cyclic systems like 1-Benzoyl-2,3-dihydropyridin-4(1H)-one, this involves studying the puckering of the heterocyclic ring and the orientation of its substituents. nih.gov

The 2,3-dihydropyridin-4(1H)-one ring is not planar due to the presence of sp³-hybridized carbon atoms. Its conformation is typically a puckered form, such as a half-chair, sofa, or twisted boat conformation. In related dihydropyrimidine (B8664642) structures, the ring has been observed to adopt a flattened sofa conformation, where one atom deviates significantly from the plane formed by the other five atoms. nih.gov For similar dihydroquinolinone systems, analysis has shown that atoms in the heterocyclic ring exhibit opposite deviations from the plane of the fused benzene (B151609) ring. nih.gov The specific conformation adopted by 1-Benzoyl-2,3-dihydropyridin-4(1H)-one would depend on minimizing steric strain and optimizing electronic interactions, which can be predicted using molecular mechanics or DFT calculations.

The spatial orientation of the N-benzoyl group relative to the dihydropyridinone ring is a key structural feature. Due to steric hindrance and the desire to maximize conjugation, the two rings are unlikely to be coplanar. In a related N-benzyl dihydroquinolinone, the two aromatic rings were found to be approximately perpendicular to each other. nih.gov Similarly, the benzoyl group in 1-Benzoyl-2,3-dihydropyridin-4(1H)-one is expected to be significantly twisted out of the plane of the heterocyclic ring.

Molecular Modeling and Docking Studies for Biological Target Interactions

Computational molecular modeling has become an indispensable tool in drug discovery for investigating the interactions between small molecules and their biological targets. schrodinger.com For dihydropyridinone systems, including 1-Benzoyl-2,3-dihydropyridin-4(1H)-one and its analogs, these in silico methods provide critical insights into binding mechanisms, which are essential for the rational design of new therapeutic agents. nih.gov

Ligand-Target Interaction Prediction Methodologies

The prediction of how a ligand will bind to its target protein is a cornerstone of structure-based drug design. Several computational methodologies are employed to achieve this, with molecular docking being one of the most prominent.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For dihydropyridinone derivatives, docking simulations are used to place the ligand into the binding site of a target protein and score its potential binding affinity. For instance, in studies of related heterocyclic compounds like quinazolin-2,4-diones, molecular docking was used to predict binding affinities and modes of action against the COVID-19 main protease (Mpro). ekb.eg The process involves using scoring functions to estimate the binding energy, with lower energy values typically indicating a more stable ligand-protein complex. researchgate.netijper.org Docking studies on various heterocyclic derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding process. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used to screen large databases for novel compounds that fit the pharmacophoric requirements, potentially identifying new dihydropyridinone-based scaffolds with desired biological activity.

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the ligand-target interaction, MD simulations offer a dynamic view. fu-berlin.de These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose from docking studies. biomedres.us By simulating the solvated protein-ligand complex under physiological conditions, MD can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energies. nih.govbiomedres.us For example, MD simulations have been used to confirm the stability of ligand-protein complexes for potential anti-leishmanial agents, including 2,3-dihydroquinazolin-4(1H)-one derivatives. mdpi.comresearchgate.net

The table below summarizes common software and tools used in these methodologies.

| Methodology | Common Software/Tools | Primary Output | Relevance to Dihydropyridinones |

| Molecular Docking | AutoDock, PyRx, Discovery Studio, Maestro | Binding pose, Binding affinity/energy score, Key interactions | Predicts how dihydropyridinone analogs fit into target sites and estimates their binding strength. researchgate.netekb.eg |

| Pharmacophore Modeling | PharmaGist, Discovery Studio, MOE | 3D arrangement of essential chemical features | Identifies crucial structural features for the activity of dihydropyridinones to guide new designs. |

| Molecular Dynamics | NAMD, GROMACS, AMBER | Trajectory of atomic coordinates, Binding free energy, Complex stability | Assesses the stability of the docked pose of dihydropyridinone derivatives in a dynamic, solvated environment. biomedres.us |

Binding Site Analysis via Computational Approaches

Understanding the architecture and chemical environment of a protein's binding site is crucial for designing selective and potent inhibitors. nih.gov Computational approaches are vital for identifying and characterizing these sites, even when experimental structures are unavailable. nih.gov

Binding Pocket Identification: For novel targets, computational tools like SiteMap or fpocket can predict the location and properties of potential binding cavities on a protein's surface based on its 3D structure. nih.govnih.gov These programs analyze the protein's geometry and physicochemical properties to identify pockets suitable for small-molecule binding.

Interaction Analysis: Once a dihydropyridinone ligand is docked into a binding site, computational tools are used to analyze the specific interactions that stabilize the complex. This involves identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, pi-stacking, or electrostatic interactions with the ligand. nih.govbiomedres.us For example, docking studies on pyrazole (B372694) derivatives revealed that ligands were positioned deep within the binding pocket, forming critical hydrogen bonds. researchgate.net Visualization software like PyMOL and Discovery Studio Visualizer are used to create 2D and 3D representations of these interactions, providing a clear picture of the binding mode. ekb.eg This detailed analysis helps explain the molecule's activity and provides a roadmap for structural modifications to enhance binding affinity. rdd.edu.iq

Structure-Activity Relationship (SAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) studies explore the connection between a molecule's chemical structure and its biological activity. wikipedia.org Computational chemistry provides powerful theoretical frameworks to quantify these relationships and extract mechanistic insights, guiding the optimization of drug candidates. nih.govuni-bonn.de

Computational Approaches to SAR Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is the primary computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgresearchgate.net

2D-QSAR: This method uses molecular descriptors calculated from the 2D representation of molecules (e.g., topological indices, molecular weight, logP) to build a predictive model. In a study on dihydropyrimidinone derivatives as potential anticancer agents, a 2D-QSAR analysis was performed to identify important structural requirements for their activity. nih.gov The resulting models, often linear equations, can be used to predict the activity of new, unsynthesized compounds.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D properties of the molecules. nih.gov These methods require the structural alignment of the compounds in a dataset and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. The resulting contour maps visually represent regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, a 3D-QSAR study on 1,4-dihydropyridine (B1200194) derivatives helped to understand the molecular features relevant to their biological activity, guiding the design of analogs with enhanced potency. nih.gov

The table below outlines key aspects of these computational SAR approaches.

| QSAR Method | Input Data | Key Descriptors | Application in Dihydropyridinone Research |

| 2D-QSAR | 2D structures, Biological activity data (e.g., IC50) | Topological, constitutional, electronic descriptors | Rapidly predicts activity and identifies key 2D structural features influencing the efficacy of dihydropyridinone analogs. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Aligned 3D structures, Biological activity data | Steric, electrostatic, hydrophobic, H-bond fields | Provides detailed 3D contour maps to guide specific structural modifications on the dihydropyridinone scaffold for optimized target interaction. nih.gov |

Mechanistic Insights from Theoretical SAR Studies

Beyond prediction, theoretical SAR studies offer profound mechanistic insights into how dihydropyridinone derivatives exert their biological effects at a molecular level.

By analyzing the descriptors that are most influential in a QSAR model, researchers can deduce the key physicochemical properties driving biological activity. nih.gov For example, if a QSAR model for a series of dihydropyridinone analogs shows a strong correlation with a specific topological descriptor, it suggests that the molecule's size, shape, or degree of branching is critical for its function. nih.gov

The contour maps generated from 3D-QSAR studies are particularly insightful. nih.gov A region of positive electrostatic potential on a CoMFA map might indicate that adding an electron-withdrawing group at that position on the dihydropyridinone ring would enhance binding to a target protein that has a positively charged residue in the corresponding pocket. Similarly, favorable steric contours can highlight areas where bulky substituents are tolerated or even beneficial for activity. nih.gov This information provides a theoretical rationale for observed SAR trends and allows medicinal chemists to understand why certain structural features are important, enabling a more knowledge-driven approach to drug design rather than relying on trial and error. fu-berlin.deijpsr.com

Applications As Synthetic Building Blocks and Reagents in Organic Chemistry

Utilization in the Synthesis of Complex Organic Molecules

Acyl-dihydropyridines, including the benzoyl derivative, have proven instrumental in the synthesis of intricate organic molecules. One of their key applications is in the conjugate addition of acyl radicals to generate 1,4-dicarbonyl compounds, which are fundamental building blocks for numerous natural products and pharmaceutical agents. mdpi.com A notable example is the visible-light-mediated organocatalytic strategy for the enantioselective acyl radical conjugate addition to enals. This method, capitalizing on the excited-state reactivity of 4-acyl-1,4-dihydropyridines, allows for the stereocontrolled synthesis of chiral 1,4-dicarbonyls. mdpi.com

Furthermore, the robustness of these reagents makes them suitable for the late-stage functionalization of complex molecules, such as natural products and Active Pharmaceutical Ingredients (APIs). mdpi.comnih.gov This capability allows chemists to modify elaborate structures at a late point in a synthetic sequence, providing a powerful tool for creating analogs of biologically active compounds for structure-activity relationship studies.

Role as Intermediates in Natural Product Synthesis

The dihydropyridinone core is a structural motif found in various bioactive natural products. Consequently, synthetic strategies targeting these natural products often involve the construction of this heterocyclic system as a key intermediate. For instance, the 3,4-dihydro-2(1H)-pyridone scaffold is a precursor in the synthesis of bioactive molecules like (±)-Andranginine.

While direct examples of the total synthesis of a natural product using 1-Benzoyl-2,3-dihydropyridin-4(1H)-one specifically as a reagent for acylation are not prominently detailed in readily available literature, their established role in the late-stage functionalization of natural products underscores their potential in this domain. nih.gov The ability to introduce an acyl group under mild conditions makes them highly attractive for modifying complex natural product scaffolds to produce derivatives with potentially enhanced or novel biological activities.

Development as Specialized Reagents (e.g., Acyl Radical Sources from 1,4-Dihydropyridines)

A primary reason for the widespread adoption of 1-Benzoyl-2,3-dihydropyridin-4(1H)-one and its analogs is their development as exceptional sources of acyl radicals. mdpi.com Acyl radicals are versatile intermediates in organic synthesis, but their generation often required harsh conditions, such as the use of tin reagents or high-energy UV light. Acyl-DHPs have emerged as a superior alternative, acting as bench-stable precursors that can be activated under remarkably mild conditions. mdpi.comnih.gov

These NADH biomimetics can generate acyl radicals through various activation methods, including photochemical, thermal, or electrochemical means. mdpi.comnih.gov Notably, direct irradiation with visible light can trigger the homolytic cleavage of the N-acyl bond, releasing the acyl radical without the need for an external photocatalyst or photosensitizer. mdpi.com This clean and efficient generation of acyl radicals has led to their use in a multitude of transformations, such as additions to olefins, alkynes, and imines. mdpi.comnih.gov

The table below summarizes the different methods for generating acyl radicals from Acyl-1,4-Dihydropyridines.

| Activation Method | Conditions | Key Features |

| Photochemical | Visible Light (e.g., green LED), Sunlight | Mild, catalyst-free, "green" conditions mdpi.com |

| Thermal | Heating | Can be used when photochemical activation is not suitable mdpi.com |

| Electrochemical | Anodic Single Electron Transfer (ET) | Precise control over the reaction initiation mdpi.com |

Strategic Use in Constructing Diverse Heterocyclic Scaffolds

The 2,3-dihydropyridin-4(1H)-one core itself is a "privileged structure" in medicinal chemistry, forming the basis of many biologically active compounds. While its primary role is often as a target scaffold, its inherent reactivity also allows it to be a starting point for the construction of other heterocyclic systems. For example, the aromatization of 1,4-dihydropyridines is a well-established transformation to produce the corresponding pyridine (B92270) derivatives, which are ubiquitous in pharmaceuticals and agrochemicals.

Furthermore, dihydropyridinones can be utilized in multicomponent reactions to build more complex, fused heterocyclic systems. Although specific examples detailing the transformation of 1-Benzoyl-2,3-dihydropyridin-4(1H)-one into different heterocyclic scaffolds through reactions like cycloadditions or rearrangements are not extensively documented, the general reactivity of the dihydropyridinone ring suggests significant potential. The enone functionality within the ring is susceptible to various transformations that could, in principle, be exploited to construct novel fused or spirocyclic architectures.

Investigation of Biological Activity Profiles and Mechanistic Insights

In Vitro Screening Methodologies for Biological Activity

Initial assessment of the biological potential of 1-benzoyl-2,3-dihydropyridin-4(1H)-one analogues relies on a battery of standardized in vitro assays. These screening methods are designed to efficiently evaluate cytotoxicity, antimicrobial effects, and other specific biological activities.

A primary step often involves assessing the antiproliferative effects of these compounds against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.gov This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. A reduction in metabolic activity in the presence of a test compound indicates either a cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effect. nih.govnih.gov

Beyond cancer, derivatives are screened for antimicrobial properties against a panel of clinically relevant bacteria and fungi. researchgate.netnih.govmdpi.com Standard methods like broth microdilution are employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com Additionally, antioxidant potential is a common screening target, evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ferrous ion chelating methods. researchgate.netmdpi.com These tests quantify the ability of the compounds to neutralize free radicals, which are implicated in a wide range of diseases. mdpi.commdpi.com

| Screening Method | Biological Activity Assessed | Principle | Typical Endpoint Measured |

|---|---|---|---|

| MTT Assay | Cytotoxicity / Antiproliferative Activity | Metabolic conversion of MTT tetrazolium salt to purple formazan (B1609692) crystals by viable cells. nih.gov | IC₅₀ or GI₅₀ (Concentration for 50% inhibition) |

| Broth Microdilution | Antibacterial / Antifungal Activity | Serial dilution of the compound in a liquid growth medium inoculated with microorganisms. mdpi.com | Minimum Inhibitory Concentration (MIC) |

| DPPH Radical Scavenging Assay | Antioxidant Activity | Measures the ability of the compound to donate a hydrogen atom and decolorize the stable DPPH radical. mdpi.com | IC₅₀ or % Scavenging Activity |

| Anti-inflammatory Screening | Anti-inflammatory Potential | Inhibition of inflammatory mediators (e.g., TNF-α) or enzymes (e.g., lipoxygenase) in cell-based assays. mdpi.comnih.gov | IC₅₀ or % Inhibition |

Mechanistic Probes for Cellular and Enzymatic Pathways

Following initial screening, compounds showing promising activity are subjected to more detailed studies to elucidate their specific mechanisms of action.

Derivatives of heterocyclic compounds, including those with structures related to dihydropyridinones, have been investigated as inhibitors of α-glucosidase. nih.govnih.gov This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.gov Inhibition of α-glucosidase delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. bohrium.com This mechanism is a key therapeutic strategy for managing type 2 diabetes. nih.gov

The inhibitory activity is quantified by determining the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Kinetic studies are performed to understand the type of inhibition (e.g., competitive, non-competitive, or mixed). researchgate.net Furthermore, molecular docking simulations can provide insights into the binding interactions between the inhibitor and the active site of the α-glucosidase enzyme, identifying key residues involved in the binding. nih.govresearchgate.net For instance, studies on related benzothiazine derivatives revealed IC₅₀ values significantly better than the standard drug, acarbose. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference Compound |

|---|---|---|---|

| Benzothiazine-N-arylacetamides | α-Glucosidase | 18.25 - 35.14 µM | Acarbose (IC₅₀ = 58.8 µM) nih.gov |

| 1,3,4-Thiadiazole Derivatives | α-Glucosidase | 3.66 mM | Acarbose (IC₅₀ = 13.88 mM) nih.gov |

| Bavachalcone | α-Glucosidase | 15.35 µg/mL | Acarbose (IC₅₀ = 2.77 mg/mL) scielo.br |

The microtubule network, composed of α- and β-tubulin polymers, is essential for cell division, motility, and intracellular transport. researchgate.net Compounds that interfere with tubulin dynamics are potent antimitotic agents and form a major class of anticancer drugs. nih.govnih.gov Research into compounds structurally related to 1-benzoyl-2,3-dihydropyridin-4(1H)-one, such as 2,3-dihydroquinazolin-4(1H)-ones, has identified them as inhibitors of tubulin polymerization. nih.gov

In vitro tubulin polymerization assays are used to directly measure the effect of a compound on the assembly of purified tubulin into microtubules. nih.gov Inhibitors, like vincristine, prevent this assembly, while stabilizers, like paclitaxel, promote it. nih.gov Cell-based assays are then used to observe the consequences of tubulin inhibition. Immunocytochemistry with anti-β-tubulin antibodies can visualize the disruption of the microtubule network. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase, which can be quantified by flow cytometry, and ultimately triggers programmed cell death or mitotic catastrophe. nih.govrsc.org Molecular modeling studies suggest that these compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing the curved-to-straight conformational change required for polymerization. nih.govrsc.org

| Compound Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Proposed Mechanism |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones nih.gov | HT29 (Colon) | <50 nM | Tubulin polymerization inhibition (colchicine site) |

| A2780 (Ovarian) | <50 nM | ||

| H460 (Lung) | <50 nM | ||

| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones rsc.org | A549 (Lung) | 5.9 µM | Tubulin polymerization inhibition (colchicine site) |

| HeLa (Cervical) | >10 µM |

Ergosterol (B1671047) is a vital component of the fungal cell membrane, where it regulates fluidity and permeability, analogous to cholesterol in mammalian cells. researchgate.net The ergosterol biosynthesis pathway is a prime target for antifungal drugs because it is specific to fungi. scispace.commdpi.com Azole antifungals, for example, inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase (encoded by the ERG11 gene), a key step in the pathway. mdpi.comnih.gov This inhibition disrupts membrane integrity, leading to fungal cell death. nih.gov

The investigation of novel compounds, such as pyrazole-bearing pyrido[2,3-d]pyrimidine (B1209978) derivatives, involves screening for their ability to inhibit ergosterol synthesis. nih.gov This is often done by treating fungal cells (e.g., Candida albicans) with the compound and then extracting and quantifying the cellular sterols using methods like gas chromatography-mass spectrometry (GC-MS). A significant reduction in the ergosterol content and an accumulation of its precursor, lanosterol, indicates inhibition of the pathway. nih.gov Molecular docking studies can further predict the binding interactions of the compounds with key enzymes like sterol 14-alpha demethylase, providing a rationale for their activity. nih.gov

| Compound Class | Fungal Species | Effect | Target Enzyme (Proposed) |

|---|---|---|---|

| Pyrazole-pyrido[2,3-d]pyrimidines nih.gov | Candida albicans | Significant ergosterol biosynthesis inhibition | Sterol 14-alpha demethylase (CYP51) |

| Azoles nih.gov | Various Fungi | Inhibition of ergosterol production, accumulation of lanosterol | Lanosterol 14-alpha-demethylase (CYP51) |

Oxidative stress and chronic neuroinflammation are key factors in the pathogenesis of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. nih.gov This leads to damage to lipids, proteins, and DNA, ultimately causing neuronal death. mdpi.commdpi.com

Compounds with a dihydropyridine (B1217469) scaffold have shown promise as neuroprotective agents due to their potent antioxidant properties. nih.govmdpi.com Their mechanisms are investigated using various in vitro assays. The capacity to scavenge free radicals is measured using tests like the DPPH assay. mdpi.com The ability to prevent lipid peroxidation can be assessed by monitoring the oxidation of linoleic acid induced by radicals from AAPH (2,2′-Azobis(2-amidinopropane) dihydrochloride). mdpi.com In cell-based models of neurodegeneration, these compounds are evaluated for their ability to protect neurons from death induced by oxidative stressors or other toxins. mdpi.comresearchgate.net Some 1,4-dihydropyridine (B1200194) derivatives have demonstrated a multi-target profile, not only scavenging ROS but also inhibiting enzymes like GSK-3β, which is implicated in tau protein hyperphosphorylation, another hallmark of Alzheimer's disease. nih.govmdpi.com

| Compound Class | Assay | Finding |

|---|---|---|

| Cinnamic-pyrrole hybrid mdpi.com | Inhibition of Linoleic Acid Lipid Peroxidation | 58% inhibition |

| 4-(1H-triazol-1-yl)benzoic acid hybrids mdpi.com | DPPH Radical Scavenging | Up to 89.95% scavenging activity |

| 1,4-Dihydropyridine derivatives nih.govmdpi.com | Cellular models of neurodegeneration | Showed potent neuroprotective properties against toxicity induced by oxidative stress. |

Structure-Activity Relationship (SAR) Investigations for Potential Biological Targets

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds like 1-benzoyl-2,3-dihydropyridin-4(1H)-one. SAR investigations involve systematically modifying the chemical structure of the parent molecule and evaluating how these changes affect its biological activity. nih.govmdpi.com

For the 1-benzoyl-2,3-dihydropyridin-4(1H)-one scaffold, modifications can be made at several positions:

The N-1 Benzoyl Group: Substituents (e.g., electron-donating or electron-withdrawing groups) can be introduced onto the phenyl ring. The nature and position of these substituents can significantly impact the compound's interaction with its biological target.

The Pyridinone Ring: The hydrogen atoms on the C-2, C-3, C-5, and C-6 positions can be replaced with various alkyl or functional groups.

The C-4 Carbonyl Group: While less common, modifications to the ketone functionality could also be explored.

Studies on related pyridin-2(1H)-one derivatives have shown that the presence of electron-releasing groups can be important for modulating biological activity, such as urease inhibition. researchgate.net In the context of anti-HIV activity, modifications to the C-3, C-5, and C-6 positions of 3-aminopyridin-2(1H)-ones have been extensively studied, leading to analogues with potent activity against clinically relevant mutant strains. nih.gov For example, introducing an extended nonpolar chain at C-5 or specific amino groups at C-3 drastically altered inhibitory potency. nih.gov Similarly, for pyrido[1,2-e]purine-2,4(1H,3H)-dione inhibitors, SAR studies revealed that a free N-1 position was crucial for activity, while substitutions at the N-3 position with various groups led to a loss of inhibition. mdpi.com These examples highlight how systematic structural changes can provide critical information for designing more effective therapeutic agents based on the dihydropyridinone core.

| Core Scaffold | Target/Activity | Structural Modification | Impact on Activity |

|---|---|---|---|

| Pyridin-2(1H)-one researchgate.net | Urease Inhibition | Addition of electron-releasing groups | Increased activity |

| Pyrido[1,2-e]purine-2,4(1H,3H)-dione mdpi.com | Mtb ThyX Inhibition | Substitution at N-1 position | Loss of activity |

| Pyrido[1,2-e]purine-2,4(1H,3H)-dione mdpi.com | Mtb ThyX Inhibition | Substitution at N-3 position with benzyl (B1604629) groups | Loss of activity |

| 3-Aminopyridin-2(1H)-one nih.gov | Anti-HIV (Reverse Transcriptase) | C-5 ethyl / C-6 hydroxymethyl substitution | Enhanced activity against mutant strains |

Design Principles for Modulating Biological Response

The design of analogs based on the 1-Benzoyl-2,3-dihydropyridin-4(1H)-one scaffold is guided by principles aimed at systematically altering the molecule's properties to achieve a desired biological effect. Dihydropyridinone and the related pyridinone cores are considered "privileged scaffolds" in drug discovery because they can interact with a wide range of biological targets. frontiersin.orgnih.gov The key design strategies revolve around modifying the compound's physicochemical properties such as lipophilicity, polarity, hydrogen bonding capacity, and electronic distribution. frontiersin.org

The structure-activity relationship (SAR) is a fundamental concept that connects the chemical structure of a molecule to its biological activity. wikipedia.orgdrugdesign.org For dihydropyridine-based compounds, SAR studies have revealed several key principles:

Substituents on the Dihydropyridine Ring: The nature and position of substituents on the core ring significantly influence activity. For the related 1,4-dihydropyridine scaffold, ester groups at the 3- and 5-positions have been found to be highly effective for certain biological targets. researchgate.net

The N1-Substituent: The benzoyl group at the N1 position of 1-Benzoyl-2,3-dihydropyridin-4(1H)-one is a critical determinant of its properties. Modifications to the phenyl ring of the benzoyl group—such as adding electron-withdrawing or electron-donating groups—can alter the electronic character of the amide bond and influence binding affinity and metabolic stability.

The 4-Position Carbonyl Group: The ketone at the 4-position acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. frontiersin.orgnih.gov Its reactivity and interaction potential can be modulated by the electronic effects of the N1-benzoyl group.

Rational drug design for analogs of this compound involves a systematic approach to modify these key structural features. The goal is to enhance potency, improve selectivity for the intended target, and optimize pharmacokinetic properties. fiveable.me By adjusting polarity and lipophilicity, medicinal chemists can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.orgnih.gov

Exploration of Bioisosteric Replacements in Dihydropyridinone Scaffolds

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of maintaining or improving the desired biological activity while optimizing other properties. fiveable.meresearchgate.net The pyridinone scaffold itself is often used as a bioisostere for other chemical groups, including amides, phenols, and various heterocyclic rings like pyrimidines or pyrazines. frontiersin.orgnih.gov

For the 1-Benzoyl-2,3-dihydropyridin-4(1H)-one scaffold, bioisosteric replacements can be explored at several positions to create novel analogs with potentially improved characteristics.

Table 1: Potential Bioisosteric Replacements for the 1-Benzoyl-2,3-dihydropyridin-4(1H)-one Scaffold

| Original Group | Position | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|---|

| Benzoyl Amide | N1 Position | Sulfonamide, Urea (B33335), Carbamate | Modulate hydrogen bonding, electronic properties, and metabolic stability. |

| Phenyl Ring (of Benzoyl) | N1 Position | Pyridine (B92270), Thiophene, Furan (B31954) | Alter aromatic interactions, polarity, and solubility. researchgate.net |

| Carbonyl Group | C4 Position | Sulfone, Oxime, Thione | Change hydrogen bond accepting strength and geometry. |

Impact of Structural Modifications on Specific Interaction Sites

The biological effect of a molecule like 1-Benzoyl-2,3-dihydropyridin-4(1H)-one is dictated by its precise interactions with a biological target, such as an enzyme or a receptor. Structural modifications are made to enhance these interactions or to introduce new ones. The analysis of structure-activity relationships allows chemists to determine which chemical groups are responsible for a specific biological effect. wikipedia.org

Key interaction sites on the molecule include:

The Benzoyl Phenyl Ring: This group can engage in hydrophobic or aromatic (pi-pi stacking) interactions within a binding pocket. Adding substituents to this ring can dramatically alter these interactions. For example, introducing a hydroxyl or methoxy (B1213986) group can create a new hydrogen bond donor or acceptor, respectively, potentially increasing binding affinity.

The Amide and Ketone Carbonyls: Both carbonyl oxygens are key hydrogen bond acceptors. The strength and geometry of these hydrogen bonds are critical for target binding. Modifying the electronic nature of the N1-benzoyl group can influence the partial negative charge on the amide oxygen, thereby modulating the strength of its hydrogen bonds.

Studies on related 1,4-dihydropyridine derivatives have shown that the aryl group at the 4-position is a fundamental requirement for optimal activity at certain receptors, and the type and position of substituents on that aryl ring significantly affect binding. researchgate.net Applying this principle to 1-Benzoyl-2,3-dihydropyridin-4(1H)-one, modifications to the N-benzoyl moiety would be expected to have a profound impact on its biological profile. For instance, the introduction of bulky groups could sterically block access to the binding site, while smaller, polar groups might enhance solubility and form favorable interactions.

Table 2: Predicted Impact of Substitutions on the N-Benzoyl Phenyl Ring

| Substituent (Position) | Predicted Effect on Interaction | Potential Change in Biological Response |

|---|---|---|

| 4-Fluoro | May form halogen bonds or alter electronic properties. | Modulation of binding affinity; potential increase in metabolic stability. |

| 4-Methoxy | Acts as a hydrogen bond acceptor; increases polarity. | Potential for new hydrogen bond formation, leading to increased potency. |

| 4-Trifluoromethyl | Strong electron-withdrawing group; increases lipophilicity. | Alters electronic interactions; may enhance binding through hydrophobic interactions. |

Ultimately, each structural modification must be synthesized and tested to confirm its effect on biological activity, as the complex nature of drug-receptor interactions can often lead to unexpected outcomes. drugdesign.org

Future Research Directions and Academic Challenges for 1 Benzoyl 2,3 Dihydropyridin 4 1h One

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the continued study of 1-Benzoyl-2,3-dihydropyridin-4(1H)-one is the development of more efficient and environmentally benign synthetic routes. While classical methods exist, future research will focus on green chemistry principles. This includes the exploration of multicomponent reactions, which allow for the construction of the dihydropyridinone core in a single step from simple precursors, thereby reducing waste and improving atom economy. nih.gov

Further research is anticipated in the application of novel catalytic systems. The use of catalysts like zinc bromide (ZnBr₂), ferric chloride (FeCl₃), and copper(II) triflate (Cu(OTf)₂) has been reported for similar structures, suggesting a pathway for optimizing the synthesis of the target compound. nih.gov The development of solid-supported catalysts could also offer advantages in terms of reusability and simplification of product purification. These advancements aim to make the synthesis more scalable, cost-effective, and sustainable, which is crucial for enabling broader research and potential commercial application.

Advanced Spectroscopic and Computational Characterization Techniques

A complete understanding of a molecule's structure and electronic properties is fundamental to predicting its reactivity and biological function. Future investigations will leverage advanced spectroscopic and computational methods to provide a more detailed characterization of 1-Benzoyl-2,3-dihydropyridin-4(1H)-one. While standard techniques like NMR and IR spectroscopy provide basic structural information, more sophisticated analyses are needed. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role. researchgate.net DFT calculations can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy, offering insights that complement experimental data. researchgate.netnih.gov These computational models can help elucidate the conformational flexibility of the dihydropyridinone ring and the electronic influence of the N-benzoyl group, which are critical for understanding its interaction with biological targets. Time-dependent DFT (TD-DFT) can further be used to predict its electronic absorption spectra. researchgate.net

| Technique | Application for 1-Benzoyl-2,3-dihydropyridin-4(1H)-one | Potential Insights |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation and assignment of all proton and carbon signals. | Unambiguous confirmation of connectivity and stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Precise determination of molecular formula. | Confirmation of elemental composition. |

| Density Functional Theory (DFT) | Optimization of ground-state geometry, calculation of electronic properties (e.g., HOMO-LUMO gap), and prediction of vibrational spectra. | Understanding of molecular stability, reactivity, and correlation with experimental spectroscopic data. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra. | Insight into electronic transitions and photophysical properties. researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Synthetic Utilities

The 3,4-dihydropyridin-4(1H)-one scaffold is a valuable building block in organic synthesis. nih.gov A significant future challenge is to explore the full range of its chemical reactivity and expand its utility as a synthetic precursor. The presence of multiple functional groups—an enone system, an amide, and an aromatic benzoyl group—offers numerous sites for chemical modification.

Research will likely focus on the controlled functionalization of the dihydropyridinone ring. For instance, the C-3 position could be a target for various synthetic transformations. The N-benzoyl group not only influences the electronic properties of the ring but also presents a site for modification or removal to generate diverse analogs. The ultimate goal is to leverage 1-Benzoyl-2,3-dihydropyridin-4(1H)-one as a versatile starting material for the synthesis of more complex, biologically active molecules, such as bridged δ-lactams or other novel heterocyclic systems. mdpi.comresearchgate.net

Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level

While the dihydropyridinone class is known for biological activity, a significant academic challenge is to elucidate the specific molecular mechanisms of action for 1-Benzoyl-2,3-dihydropyridin-4(1H)-one. nih.gov Future research must move beyond preliminary screening to identify its precise protein targets and understand the nature of the binding interactions.

This will require an interdisciplinary approach combining molecular biology, biochemistry, and computational modeling. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can be employed to identify and quantify binding to target proteins. Molecular docking and molecular dynamics simulations can then provide a detailed picture of the binding pose and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) at the atomic level. A deeper mechanistic understanding is essential for rational drug design and the optimization of this compound into a potential therapeutic lead.

Design of New Dihydropyridinone-Based Chemical Probes for Biological Research

To facilitate the identification of biological targets and the study of mechanisms of action, a key research direction is the design and synthesis of chemical probes based on the 1-Benzoyl-2,3-dihydropyridin-4(1H)-one structure. ntu.edu.tw These probes are derivatives of the parent molecule that have been modified to include reporter tags (like fluorescent dyes or biotin) or photoreactive groups for covalent labeling of target proteins. researchgate.netnih.gov

For example, a probe could be synthesized by incorporating a clickable alkyne or azide (B81097) group, allowing for its attachment to reporter molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. ljmu.ac.uk Another approach involves creating photoaffinity probes by introducing a diazirine or benzophenone (B1666685) moiety, which upon UV irradiation, can form a covalent bond with the target protein. researchgate.netnih.gov The development of such tools would be invaluable for proteomics studies aimed at identifying the cellular binding partners of 1-Benzoyl-2,3-dihydropyridin-4(1H)-one. rsc.org

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 1-Benzoyl-2,3-dihydropyridin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via acylation of 2,3-dihydropyridin-4(1H)-one using benzoyl chloride in dry dichloromethane. Key steps include:

- Activation with triethylamine (3 eq.) and catalytic DMAP (0.1 eq.) under inert conditions.

- Stirring at room temperature for 12–24 hours, followed by quenching with saturated NH₄Cl and purification via flash chromatography (hexane/ethyl acetate, 30:70).

- Typical yields (~51%) can be improved by optimizing stoichiometry, solvent choice, or using alternative acylating agents .

Q. Which spectroscopic techniques are critical for characterizing 1-Benzoyl-2,3-dihydropyridin-4(1H)-one?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.67 ppm for CH₂ groups) and carbonyl signals (δ 193.4 ppm for the benzoyl group) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ calculated for C₁₃H₁₂NO₂: 214.0863) .

- IR : Identifies carbonyl stretching frequencies (~1660 cm⁻¹) and aromatic C-H bonds .

Q. How does the 2,3-dihydropyridin-4(1H)-one core influence biological activity in related compounds?

- Methodological Answer : The core structure is a partial motif in alkaloids (e.g., cenocladamide) and is associated with bioactivity. In vitro assays for derivatives include:

- Anticancer screening via cell viability assays (e.g., MTT against breast cancer lines).

- Antibacterial testing using MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .

Advanced Research Questions

Q. What catalytic systems enable regioselective functionalization of 1-Benzoyl-2,3-dihydropyridin-4(1H)-one?

- Methodological Answer : Palladium(II)-catalyzed direct arylation with arylboronic acids (e.g., Cu(OAc)₂ as a co-catalyst in DMF at 80°C) allows C-H bond activation at the 5-position. Yields vary (24–86%) depending on electronic effects of substituents (e.g., electron-donating groups improve reactivity) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Methodological Answer :

- Substitution at the 5-position : Introducing halogenated aryl groups (e.g., 4-fluorophenyl) increases lipophilicity, potentially improving membrane permeability .

- N-Benzyl vs. N-Cinnamoyl : Cinnamoyl derivatives (e.g., compound 9 in ) exhibit altered π-π stacking interactions, affecting solubility and binding affinity .

Q. What strategies resolve contradictory data in reaction yields or spectroscopic assignments?

- Methodological Answer :

- Yield discrepancies : Compare catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂) or solvent polarity (DMF vs. THF) .

- NMR ambiguities : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly in diastereomeric mixtures .

Q. How can computational modeling predict reactivity or binding modes of 1-Benzoyl derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.